REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[N:9][CH:10]=[C:4]2[CH:3]=1.P(Cl)(Cl)(Cl)=O.[OH-].[NH4+].CN(C)[CH:20]=[O:21]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[N:9][C:10]([CH:20]=[O:21])=[C:4]2[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=2N(C=C1)C=NC2
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[OH-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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the reaction mixture is subsequently stirred at 100° C. over 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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ADDITION
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Details
|
poured onto ice-water
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulphate
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2N(C=C1)C=NC2C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |